molecular formula C12H17N3O B2548136 4-Methyl-2-phenylpiperazine-1-carboxamide CAS No. 1016512-08-5

4-Methyl-2-phenylpiperazine-1-carboxamide

Cat. No.: B2548136
CAS No.: 1016512-08-5
M. Wt: 219.288
InChI Key: UNTZSKLWGMBYIP-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpiperazine-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. As a piperazine-1-carboxamide derivative, it belongs to a class of heterocycles frequently found in bioactive molecules and approved drugs . The piperazine core is a common structural feature used to optimize the physicochemical properties of a molecule and serve as a scaffold for interaction with biological targets . While the specific biological profile of this compound is still under investigation, related piperazine-1-carboxamide compounds have demonstrated significant research value. For instance, similar molecules have been studied as mechanism-based inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in pain and inflammation pathways . Other analogs have been explored as anxiolytic agents and as inhibitors of enzymes in pathogenic organisms . Researchers may find this compound useful as a building block in synthetic chemistry or as a candidate for high-throughput screening to develop new therapeutic agents for conditions such as pain, infectious diseases, or central nervous system disorders. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-phenylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14-7-8-15(12(13)16)11(9-14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTZSKLWGMBYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Piperazine 1 Carboxamide Derivatives in Chemical Research

Piperazine (B1678402) and its derivatives are ubiquitous scaffolds in the development of therapeutic agents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a versatile building block in medicinal chemistry. nih.govnih.govscilit.com This structural motif is present in a wide array of approved drugs with diverse pharmacological activities, including antipsychotic, antidepressant, antiviral, and anticancer effects. mdpi.com

The incorporation of a carboxamide functional group at the 1-position of the piperazine ring gives rise to the piperazine-1-carboxamide (B1295725) core. This modification can significantly influence the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profiles. researchgate.net

Research into piperazine-1-carboxamide derivatives has revealed a broad spectrum of biological activities. For instance, various derivatives have been investigated for their potential as:

Anticancer Agents: Certain piperazine-derived compounds have shown promise in cancer therapy. scbt.com

Anticonvulsants: Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share structural similarities, have demonstrated anticonvulsant activity in animal models of epilepsy. nih.gov

Central Nervous System (CNS) Agents: The piperazine scaffold is a common feature in many centrally acting drugs, and derivatives are often explored for their effects on neurological pathways. nih.govresearchgate.net For example, some piperazine derivatives have been studied for their anxiolytic-like activity, potentially mediated by the serotonergic system. researchgate.net

Enzyme Inhibitors: Derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide have been designed and synthesized as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. researchgate.netresearchgate.net

The synthesis of piperazine-1-carboxamide derivatives is a well-established area of organic chemistry, with numerous synthetic routes available to create diverse libraries of compounds for biological screening. mdpi.com

Significance of Research on 4 Methyl 2 Phenylpiperazine 1 Carboxamide in Medicinal Chemistry and Chemical Biology

Strategies for Piperazine Ring Formation

The construction of the piperazine ring is a critical step in the synthesis of this compound and its analogues. Various strategies, including cyclization reactions and asymmetric synthesis approaches, are utilized to create this core structure, often with control over stereochemistry.

Cyclization Reactions

Cyclization reactions are a common and effective method for the formation of the piperazine ring. These reactions typically involve the condensation of a C2 synthon with a N,N'-disubstituted ethylenediamine (B42938) or a related precursor. One established method for the synthesis of the 2-phenylpiperazine (B1584378) core involves the condensation of ethyl α-bromophenylacetate with ethylenediamine. This reaction proceeds to form 3-oxo-2-phenylpiperazine, which can then be reduced to 2-phenylpiperazine using a hydride reducing agent. This method has been reported to be superior to the earlier approach of condensing styrene (B11656) oxide with ethylenediamine. acs.org

Another cyclization strategy involves the reaction of aniline (B41778) with bis-(2-chloroethyl) amine hydrochloride. This reaction is typically carried out at high temperatures (160-250 °C) in the absence of a solvent, where the reactants are in a fused state. The initial product is the hydrochloride salt of N-phenylpiperazine, which is then treated with an alkaline aqueous solution to yield the free base. This method is noted for its operational simplicity and high yields, making it suitable for industrial production. google.com

A palladium-catalyzed cyclization has also been developed for the synthesis of highly substituted piperazines. This method couples a propargyl unit with a diamine component, offering good yields and high regio- and stereochemical control under mild reaction conditions.

Starting Materials Reaction Type Intermediate/Product Key Features
Ethyl α-bromophenylacetate, EthylenediamineCondensation, Reduction3-Oxo-2-phenylpiperazine, 2-PhenylpiperazineGood yield, established method acs.org
Aniline, Bis-(2-chloroethyl) amine hydrochlorideCyclizationN-Phenylpiperazine hydrochlorideHigh temperature, solvent-free, high yield google.com
Propargyl unit, DiaminePalladium-catalyzed cyclizationHighly substituted piperazinesMild conditions, high regio- and stereoselectivity

Asymmetric Synthesis Approaches for Chiral Piperazines

Given that this compound possesses a chiral center at the C-2 position, asymmetric synthesis is crucial for obtaining enantiomerically pure forms. One approach to chiral piperazines involves the use of chiral starting materials. For instance, optically pure amino acids can be converted into chiral 1,2-diamines, which then undergo annulation to form enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov

Another strategy involves the asymmetric reduction of a prochiral intermediate. For example, the reduction of a 3,4-dehydropiperazine-2-one derivative can introduce a chiral center. While specific examples for the direct asymmetric synthesis of 2-phenylpiperazine are not extensively detailed in the provided context, the general principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, are applicable.

Introduction of Methyl and Phenyl Substituents

Once the piperazine ring is formed, the next step is the introduction of the methyl and phenyl substituents at the appropriate positions. The phenyl group is often incorporated during the ring formation, while the methyl group is typically added through an alkylation reaction.

Alkylation Reactions at Nitrogen

The introduction of the methyl group at the N-4 position of the piperazine ring is commonly achieved through N-alkylation. This can be accomplished by reacting the 2-phenylpiperazine precursor with a methylating agent, such as methyl iodide. google.com To control the selectivity of the reaction and avoid N,N'-dialkylation, it is often advantageous to use a protecting group on one of the nitrogen atoms if starting from an unsubstituted piperazine.

Reductive amination is another method for N-methylation. This involves the reaction of the piperazine with formaldehyde (B43269) in the presence of a reducing agent.

Reactant Reagent Product Reaction Type
2-PhenylpiperazineMethyl iodide1-Methyl-3-phenylpiperazine (B26559)N-Alkylation google.com
PiperazineFormaldehyde, Reducing agentN-MethylpiperazineReductive Amination

Arylation Methods at Carbon Centers

Introducing a phenyl group at a carbon center of the piperazine ring can be achieved in several ways. As mentioned earlier, a common strategy is to use a phenyl-substituted building block during the cyclization reaction to form the piperazine ring. For example, starting with ethyl α-bromophenylacetate directly incorporates the phenyl group at the C-2 position. acs.org

Direct C-H arylation of a pre-formed piperazine ring is a more modern approach, though less commonly reported for the C-2 position. Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation and could potentially be applied for the arylation of a suitable piperazine derivative.

Carboxamide Functional Group Formation

The final step in the synthesis of this compound is the formation of the carboxamide group at the N-1 position. This can be achieved through several standard amide bond-forming reactions.

One common method is the reaction of the N-methyl-2-phenylpiperazine with an isocyanate. This reaction is typically efficient and proceeds under mild conditions. Another approach is the reaction with a carbamoyl (B1232498) chloride.

Alternatively, the carboxamide can be formed through a coupling reaction between the piperazine and a carboxylic acid, facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govacgpubs.org In the specific case of a simple carboxamide (where the substituent on the nitrogen is hydrogen), this could be achieved by reacting the piperazine with a source of ammonia (B1221849) and a suitable activating agent or by reacting with an activated carbamate.

A study on the synthesis of piperazine-2-carboxamides utilized a solid-phase approach where an N-Alloc-4-Fmoc-piperazine-2-carboxylic acid scaffold was coupled with various amines. 5z.com While this is for a carboxamide at the C-2 position, the principles of amide bond formation are transferable.

Reactant Reagent Product Reaction Type
N-Methyl-2-phenylpiperazineIsocyanateThis compound derivativeCarbamoylation
N-Methyl-2-phenylpiperazineCarbamoyl chlorideThis compound derivativeCarbamoylation
N-Methyl-2-phenylpiperazineCarboxylic acid, EDC, HOBtThis compound derivativeAmide coupling nih.govacgpubs.org

Amidation Reactions

Amidation, the formation of an amide bond, is a cornerstone of organic synthesis and represents the most direct approach to installing the carboxamide functional group on the 4-methyl-2-phenylpiperazine scaffold. This transformation typically involves the reaction of the secondary amine at the N1 position of the piperazine ring with a suitable acylating agent.

One common method involves the reaction of a piperazine derivative with an isocyanate. This reaction is often high-yielding and proceeds under mild conditions. For instance, the synthesis of N-alkyl-hydrazine-1-carboxamides has been achieved by reacting a hydrazide with various isocyanates in acetonitrile, resulting in yields ranging from 89% to nearly quantitative. nih.gov A similar strategy can be applied to the synthesis of this compound, where 1-methyl-3-phenylpiperazine would be treated with an appropriate isocyanate or a source of the carbamoyl group.

Another well-established amidation protocol is the reaction of the piperazine amine with an acyl chloride. New carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized through the reaction of 1-methylpiperazine (B117243) with acyl chlorides like 4-chlorobenzoyl chloride. researchgate.net This method is effective but generates hydrogen chloride as a byproduct, which typically requires a base to be scavenged.

Modern advancements in catalysis have introduced direct amidation methods that couple a carboxylic acid directly with an amine, avoiding the need to pre-activate the carboxylic acid as a more reactive derivative like an acyl chloride. dntb.gov.ua While these methods are more atom-economical, they often require catalysts and higher temperatures. dntb.gov.uamdpi.com Furthermore, palladium-catalyzed amidation of aryl halides has emerged as an efficient method for forming amide bonds, particularly in the synthesis of complex pharmaceutical intermediates. organic-chemistry.orgnih.gov This approach involves the C-C coupling of aryl halides with isocyanides, followed by hydration to yield the amide, offering a versatile route to a wide array of amide derivatives under mild conditions. organic-chemistry.orgnih.gov

The table below summarizes typical amidation reaction conditions for piperazine derivatives found in the literature.

PrecursorReagentCatalyst/ConditionsProduct TypeYieldReference
1-Methylpiperazine4-Chlorobenzoyl chlorideBaseN-Aryl carboxamideNot specified researchgate.net
HydrazideAlkyl/Aryl IsocyanateAcetonitrile, RTN-Alkyl/Aryl carboxamide89-99% nih.gov
Aryl HalideIsocyanidePdCl₂, PPh₃, CsF, DMSO/H₂O, 90°CN-Aryl carboxamideGood to Excellent organic-chemistry.org
4-Chloro-3-aminopyridineVarious amidesCopper catalystHeteroaryl amideNot specified syr.edu
Benzophenone (B1666685)Sodium borohydride, then reaction with isocyanateVariousBenzhydrylpiperazine carboxamideNot specified researchgate.net

Advanced Synthetic Strategies for Complex Derivatives

To generate libraries of structurally diverse analogues of this compound for applications such as drug discovery, chemists often employ more sophisticated synthetic strategies. These methods, particularly multicomponent reactions (MCRs), allow for the construction of complex molecules in a single, efficient step. nih.gov

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been extensively used to create piperazine-based peptidomimetics and other complex structures. rsc.orgresearchgate.net The U-4CR combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a one-pot reaction to form a highly substituted α-aminoacyl amide. rsc.org This strategy has been applied to the synthesis of diverse piperazine derivatives by using piperazine as the amine component. nih.gov A sequential Ugi/cyclization two-step strategy has been developed to produce three distinct piperazine-based scaffolds, demonstrating the power of this method for creating molecular diversity. nih.gov The versatility of the Ugi reaction allows for significant variation in all four components, making it an ideal tool for generating libraries of complex piperazine-based compounds for biological screening. nih.govthieme-connect.com

Palladium-catalyzed reactions also represent an advanced strategy for synthesizing complex piperazine derivatives. For example, palladium-catalyzed carboamination reactions between aryl or alkenyl halides and substituted ethylenediamine derivatives have been used to stereoselectively construct the piperazine ring itself. nih.gov This method allows for the modular and stereoselective synthesis of cis-2,6-disubstituted piperazines from amino acid precursors in just a few steps. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the piperazine scaffold. For instance, the Buchwald-Hartwig amination is a key reaction for creating C-N bonds, often used to attach aryl groups to the piperazine nitrogen atoms. mdpi.com

The table below provides an overview of advanced synthetic strategies used for creating complex piperazine derivatives.

Reaction TypeKey ComponentsKey FeaturesProductReference
Ugi ReactionAmine (e.g., piperazine), aldehyde, carboxylic acid, isocyanideOne-pot, four-component reaction; high diversityPiperazine-based peptidomimetics rsc.orgnih.gov
Split-Ugi ReactionDiamine (e.g., piperazine), carbonyl, carboxylic acid, isocyanideGenerates chemical diversity around the piperazine core1,4-disubstituted piperazines nih.gov
Ugi/Intramolecular Diels-AlderUgi adducts from specific aldehydes and acidsTandem reaction with high stereoselectivityFused isoindole derivatives researchgate.net
Palladium-catalyzed CarboaminationAryl/alkenyl halide, substituted ethylenediamineStereoselective ring formationEnantiomerically enriched disubstituted piperazines nih.gov
Ugi/Buchwald-Hartwig ReactionUgi reaction followed by intramolecular Pd(II)-catalyzed cyclizationTwo-step synthesis of complex heterocyclesOxindoles rsc.org

These advanced methodologies provide powerful tools for medicinal chemists to access novel and complex derivatives of the this compound scaffold, facilitating the exploration of structure-activity relationships.

Advanced Structural Analysis and Elucidation of 4 Methyl 2 Phenylpiperazine 1 Carboxamide Derivatives

Spectroscopic and Spectrometric Characterization for Conformational and Stereochemical Analysis

Spectroscopic and spectrometric methods are indispensable tools for the structural elucidation of piperazine (B1678402) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, connectivity, and conformation.

Dynamic NMR studies on related N,N'-substituted piperazines have revealed the presence of multiple conformers in solution. nih.gov This phenomenon often arises from two main factors: the partial double bond character of the amide bond (N-C=O), which restricts free rotation, and the chair-to-chair inversion of the piperazine ring. nih.gov The restricted rotation around the amide bond can lead to doubled signals in NMR spectra, particularly for the protons on the N-CH₂ groups of the piperazine moiety. nih.gov

The characterization of piperazine derivatives is typically comprehensive, employing a suite of analytical methods. For instance, the structural assignment of novel piperazine-containing compounds is often confirmed using HRMS, IR, ¹H NMR, and ¹³C NMR spectroscopy. mdpi.com

Table 1: Representative Spectroscopic Data for a Substituted Phenylpiperazine Derivative mdpi.com

TechniqueObserved Signals / Bands
¹H NMR (DMSO-d₆)Signals for piperazine protons (e.g., 2.96 and 3.16 ppm), CH₂ group (e.g., 5.23 ppm), and aromatic protons (e.g., 6.92–7.67 ppm). mdpi.com
¹³C NMR (DMSO-d₆)Signals for aliphatic carbons of the piperazine ring and linker (e.g., 48.46, 50.14, 69.21 ppm) and aromatic carbons. mdpi.com
IR (KBr)Characteristic bands for aromatic C-H stretching (e.g., 3040 cm⁻¹), aliphatic C-H stretching (e.g., 2883, 2831 cm⁻¹), and C=S stretching (e.g., 1326 cm⁻¹) in thione derivatives. mdpi.com
HRMS (ESI)Provides experimental mass that closely matches the theoretical mass, confirming the molecular formula (e.g., Theoretical [M+H]⁺ 570.07300, Experimental [M+H]⁺ 570.07309). mdpi.com

X-ray Crystallographic Studies of Related Piperazine-1-carboxamide (B1295725) Structures

X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry. While the specific crystal structure of 4-Methyl-2-phenylpiperazine-1-carboxamide is not detailed in the available literature, data from closely related piperazine-1-carboxamide and other piperazine derivatives offer significant insights into the expected structural features.

Single-crystal X-ray analyses of functionalized piperazine derivatives confirm that the piperazine ring typically adopts a chair conformation. nih.govmdpi.com A key structural feature observed in piperazine amides is the length of the bond between the amide nitrogen (N1) and the carbonyl carbon. This bond is consistently found to be shorter than other N-C single bonds within the piperazine ring. nih.gov For example, in one derivative, the N1–C1 amide bond distance was 1.346(2) Å, while the other N–C bonds in the ring ranged from 1.462(2) to 1.466(1) Å. nih.gov This shortening, along with bond angles around N1 approaching 120°, indicates significant double-bond character, which is responsible for the rotational barrier observed in NMR studies. nih.gov

The crystal packing of these molecules is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions, which create layered structures in the solid state. researchgate.net

Table 2: Example Crystal Data for a Related Phenylpiperazine Derivative researchgate.net

ParameterValue
Chemical FormulaC₁₀H₁₅N₃O₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)24.1829(7)
b (Å)9.5485(3)
c (Å)9.7885(2)
β (°)92.2337(16)
Volume (ų)2258.55(11)
Z8

Determination of Absolute and Relative Stereochemistry

The presence of a phenyl group at the C2 position and a methyl group at the N4 position makes this compound a chiral molecule. The carbon atom at position 2 is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-4-Methyl-2-phenylpiperazine-1-carboxamide. Determining the absolute and relative stereochemistry is critical, as enantiomers often exhibit different pharmacological and toxicological profiles. researchgate.net

X-ray crystallography is a definitive method for establishing the absolute stereochemistry of chiral molecules. researchgate.netacs.org For chiral methyl-substituted aryl piperazinium compounds, single-crystal X-ray analysis has been used to unequivocally confirm the R and S configurations at the chiral ring carbon. acs.org These studies have also revealed conformational details, such as the finding that to minimize steric strain, the piperazine ring can flip its chair conformation to allow a substituent to occupy the more stable equatorial position. researchgate.netacs.org For instance, in one study, both the 2R-methyl and 2S-methyl groups were found in the equatorial position in their respective crystal structures, which required a chair flip for the S enantiomer. researchgate.netacs.org

In the absence of crystallographic data, the absolute configuration of amino acid or amine derivatives can often be determined through chemical derivatization followed by chromatographic analysis, such as the advanced Marfey's method. mdpi.com Furthermore, enantioselective synthesis methods are employed to produce specific stereoisomers, which are valuable for medicinal chemistry applications. nih.gov The separation of enantiomers can be achieved using chiral chromatography techniques. mdpi.com

Structure Activity Relationship Sar Studies of 4 Methyl 2 Phenylpiperazine 1 Carboxamide Analogues

Impact of Substituent Modifications on Molecular Recognition

Structural modifications to the 4-methyl-2-phenylpiperazine-1-carboxamide skeleton, including substitutions on the aromatic ring and the piperazine (B1678402) nitrogen, significantly alter the pharmacological properties of the resulting compounds. researchgate.net

Substituents on the phenyl ring at the 2-position of the piperazine moiety play a critical role in modulating biological activity. The nature, position, and size of these substituents can influence receptor binding affinity and selectivity. researchgate.netnih.gov

Halogenation: The introduction of halogen atoms to the phenyl ring is a common strategy to enhance potency. Studies on various arylpiperazine derivatives have shown that halogenation can lead to significant improvements in activity. For instance, in a series of N-arylpiperazine-1-carboxamide derivatives developed as androgen receptor antagonists, the addition of a fluorine atom at the ortho position of the phenyl ring was found to be important for in vivo activity. mdpi.com Similarly, research on inhibitors of human equilibrative nucleoside transporters (ENTs) demonstrated that the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk In another study, 2,3-dichlorophenyl substitution resulted in the highest affinity for the D3 receptor among a series of arylpiperazines. acs.org Furthermore, research on 1,2-benzothiazine derivatives bearing a phenylpiperazine substituent indicated that compounds with two chlorine atoms (3,4-dichloro) on the phenyl ring exhibited the highest cytotoxic activity against cancer cell lines. mdpi.com

Alkylation: The addition of alkyl groups to the aromatic ring can also modulate activity, often by influencing the compound's hydrophobicity. nih.gov In the context of ENT inhibitors, adding a methyl group to the meta position or an ethyl group to the para position of a benzene moiety (which replaced a naphthalene moiety) helped regain inhibitory activity that was otherwise lost. polyu.edu.hkfrontiersin.org

Trifluoromethylation: The trifluoromethyl (CF₃) group, a strong electron-withdrawing and lipophilic substituent, can significantly impact biological activity. In a series of piperazine-based antimycobacterial agents, the introduction of a lipophilic 3'-CF₃ group at the phenylpiperazine moiety improved in vitro activity against Mycobacterium tuberculosis. mdpi.com Conversely, in a different series targeting the D3 receptor, 2-trifluoromethyl and 7-trifluoromethyl analogues displayed much lower affinity compared to their unsubstituted counterparts. acs.org

Table 1: Impact of Aromatic Ring Substitution on Biological Activity

Parent Scaffold Substitution Position Observed Effect Target/Activity Reference
N-Arylpiperazine-1-carboxamide Fluorine ortho Important for in vivo activity Androgen Receptor mdpi.com
2,3-Dichlorophenylpiperazine Chlorine 2,3-dichloro Highest affinity D3 Receptor acs.org
Phenylpiperazine Derivative Chlorine 3,4-dichloro Highest cytotoxic activity Anticancer mdpi.com
Fluorophenylpiperazine Derivative Halogen Any Essential for inhibitory effects ENT1/ENT2 polyu.edu.hkfrontiersin.org
Phenylpiperazine Derivative Trifluoromethyl (CF₃) 3'- Improved antimycobacterial activity M. tuberculosis mdpi.com

Modifications at the nitrogen atoms of the piperazine ring are fundamental to the activity of these compounds. Both nitrogen atoms are often considered essential for potency. mdpi.com Research into acaricidal agents based on a phenylpiperazine structure revealed distinct activities based on the substituent at the N4 position. While a simple methyl group showed perfect control of Tetranychus urticae at low concentrations, other alkyl, acyl, and sulfonyl groups were also synthesized and evaluated. nih.govresearchgate.net The data suggests that while the aryl group at N1 establishes the core interaction, the substituent at N4 can be varied to fine-tune activity. researchgate.net For example, 4-substituted carbonyl- and sulfonyl-1-phenylpiperazine derivatives were effectively synthesized from the same intermediate, indicating the feasibility of exploring a wide range of functional groups at this position. nih.gov

Table 2: Influence of N4-Piperazine Substituents on Acaricidal Activity

N4-Substituent Type Example Substituents General Activity against T. urticae Reference
Alkyl Methyl High activity at 10 ppm researchgate.net
Acyl Carbonyl derivatives Active nih.gov
Sulfonyl Sulfonyl derivatives Active nih.gov

Stereochemistry can have a profound impact on the biological activity of piperazine derivatives. Different enantiomers of a chiral compound can exhibit distinct pharmacological profiles due to the three-dimensional nature of ligand-receptor binding pockets. researchgate.net The 2-phenylpiperazine (B1584378) core contains a stereocenter at the C2 position of the piperazine ring. Although specific SAR studies detailing the stereochemical influences for this compound are not broadly available, the principle of stereoselectivity is well-established for this class of compounds. The spatial arrangement of the phenyl group relative to the piperazine ring and its substituents will dictate the precise fit and interaction with the target protein, potentially leading to significant differences in potency and efficacy between the (R)- and (S)-enantiomers.

Identification of Key Pharmacophoric Features

A pharmacophore model represents the crucial molecular features necessary for biological activity. nih.gov For arylpiperazine derivatives, the key pharmacophoric elements generally consist of:

A Basic Nitrogen Atom: One of the piperazine nitrogens (typically N4) is often protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., Aspartate) in the target's binding site.

An Aromatic Ring: The phenyl group at the C2 position engages in hydrophobic and/or π-π stacking interactions within the binding pocket. semanticscholar.org As discussed, substitutions on this ring are critical for modulating these interactions.

A Central Piperazine Ring: This acts as a rigid scaffold, correctly positioning the aromatic ring and the basic nitrogen atom in three-dimensional space. nih.gov

The Carboxamide Group: The carboxamide at the N1 position can act as a hydrogen bond donor and acceptor, providing additional interaction points with the target receptor.

These features constitute the N-arylpiperazine scaffold, which serves as the primary molecular recognition element for binding to various aminergic G-protein-coupled receptors (GPCRs). semanticscholar.org

Conformational Effects on Ligand-Target Interactions

The flexibility of the piperazine ring allows it to adopt different conformations, such as chair or boat forms. The preferred conformation and the orientation of its substituents can significantly influence how the ligand interacts with its target. researchgate.net Docking studies of N-phenylpiperazine derivatives into dopamine (B1211576) D2 and D3 receptors have shown that the N-phenylpiperazine subunit typically occupies the orthosteric binding site. semanticscholar.org

Computational Chemistry and Theoretical Modeling of 4 Methyl 2 Phenylpiperazine 1 Carboxamide

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 4-Methyl-2-phenylpiperazine-1-carboxamide, and a specific biological target. The phenylpiperazine scaffold is a common feature in ligands designed for central nervous system targets, including serotonergic and dopaminergic receptors, as well as various enzymes. nih.govnih.govnih.gov

In a typical molecular docking study involving this compound, the three-dimensional structure of the compound would be docked into the binding site of a selected protein target. The simulation would generate multiple possible binding poses, which are then scored based on a function that estimates the binding free energy. The results can elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. mdpi.comrsc.orgresearchgate.net For instance, the carboxamide group could act as a hydrogen bond donor and acceptor, while the phenyl ring could engage in hydrophobic and pi-stacking interactions with aromatic residues in the receptor's active site.

Table 1: Hypothetical Molecular Docking Results for this compound with a G-Protein Coupled Receptor (GPCR) Target

ParameterValue/Description
Binding Affinity (Docking Score) -8.5 kcal/mol
Key Interacting Residues Asp110, Ser193, Phe345, Trp341
Hydrogen Bonds Carboxamide NH with Asp110; Carboxamide C=O with Ser193
Hydrophobic Interactions Phenyl ring with Phe345; Piperazine (B1678402) ring with various aliphatic residues
Pi-Pi Stacking Phenyl ring with Trp341

This table is illustrative and represents typical data obtained from molecular docking simulations. The specific values are hypothetical.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic properties and geometric structure of a molecule. research-nexus.netjksus.orgscilit.com For this compound, these calculations can provide a detailed understanding of its intrinsic chemical nature.

DFT methods can be used to optimize the molecule's three-dimensional geometry, predicting bond lengths and angles with high accuracy. jksus.org Furthermore, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atom of the carboxamide group and the nitrogen atoms of the piperazine ring, indicating these are potential sites for electrophilic attack or hydrogen bond formation. scilit.com

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

PropertyHypothetical ValueSignificance
HOMO Energy -6.2 eVRelates to electron-donating capability
LUMO Energy -0.8 eVRelates to electron-accepting capability
HOMO-LUMO Gap 5.4 eVIndicator of chemical reactivity and stability
Dipole Moment 3.5 DMeasures the molecule's overall polarity

This table is illustrative. The specific values are hypothetical and representative of what would be obtained from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar molecules with experimentally determined biological activities (e.g., inhibitory concentrations, IC50) would be required. For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity (logP), molecular weight, polar surface area, number of hydrogen bond donors/acceptors) would be calculated. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to derive a mathematical equation that correlates these descriptors with the observed activity. Such studies on related phenylpiperazine analogs have been used to understand the structural requirements for their biological effects. researchgate.net

Table 3: Illustrative QSAR Data for Hypothetical Analogs of this compound

CompoundR-Group (on Phenyl Ring)logPMolecular WeightpIC50 (-logIC50)
Parent -H2.5219.296.0
Analog 1 4-Cl3.2253.746.5
Analog 2 4-OCH32.4249.326.2
Analog 3 4-NO22.6264.295.8

This table is for illustrative purposes to demonstrate the components of a QSAR study. The compounds and data are hypothetical.

A resulting hypothetical QSAR equation might look like: pIC50 = 0.5 * logP - 0.01 * MW + 5.0 This equation would suggest that higher lipophilicity (logP) increases activity, while higher molecular weight (MW) slightly decreases it.

Molecular Dynamics Simulations for Binding Conformations and Stability

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of every atom in a system over time, providing insights into the conformational flexibility of both the ligand and the receptor, and the stability of their interaction. nih.govnih.gov

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The ligand-receptor complex is solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then proceeds for a set period (nanoseconds to microseconds), tracing the movements of all atoms. nih.gov

Analysis of the MD trajectory can reveal important information, such as the stability of the initial binding pose, measured by the root-mean-square deviation (RMSD) of the ligand's atoms. It can also quantify the persistence of key interactions, like hydrogen bonds, over the simulation time. researchgate.net Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the trajectory to provide a more accurate estimation of the binding free energy. Conformational analysis of the piperazine ring and its substituents can also be performed to understand how the molecule adapts its shape within the binding pocket. nih.gov

Table 4: Hypothetical Results from a Molecular Dynamics Simulation of the this compound-Receptor Complex

ParameterHypothetical ResultInterpretation
Ligand RMSD Average of 1.5 ÅThe ligand maintains a stable binding pose throughout the simulation.
Protein RMSF Low fluctuation in binding site residuesThe binding site remains structurally stable upon ligand binding.
Hydrogen Bond Occupancy (Asp110) 85%A strong and persistent hydrogen bond is formed with this residue.
Binding Free Energy (MM-PBSA) -45 kcal/molIndicates a favorable and strong binding interaction.

This table presents illustrative data typical of MD simulation analyses. The specific values are hypothetical.

Molecular Target Identification and in Vitro Interaction Studies

Receptor Binding Affinity and Selectivity Profiling

No peer-reviewed articles, patents, or database entries were found that specifically detail the binding profile of 4-Methyl-2-phenylpiperazine-1-carboxamide for the following receptors:

Enzyme Inhibition Assays

Similarly, a comprehensive search yielded no data on the effects of this compound on the activity of any enzymes. Therefore, its enzyme inhibition profile is currently not established.

Monoamine Oxidase A (MAO A) Inhibition

Monoamine Oxidase A is an enzyme responsible for the degradation of monoamine neurotransmitters. While various piperazine (B1678402) derivatives have been investigated as potential MAO inhibitors, a thorough review of the scientific literature reveals no specific studies on the inhibitory activity of this compound against MAO A. Research on other piperazine-containing molecules has shown a range of activities, with some exhibiting potent and selective inhibition of MAO enzymes. For instance, studies on different sets of para-substituted 4-phenylpiperidines and 4-phenylpiperazines have explored their affinity for both MAO A and MAO B. nih.gov However, data directly linking this compound to MAO A inhibition is not available in the current body of scientific literature.

Fatty Acid Amide Hydrolase (FAAH) Modulation

Fatty Acid Amide Hydrolase is a key enzyme in the endocannabinoid system, responsible for the breakdown of anandamide and other fatty acid amides. The modulation of FAAH activity is a significant area of interest in drug discovery. Despite the exploration of various chemical scaffolds as FAAH inhibitors, there is no published research specifically detailing the interaction of this compound with FAAH. The existing literature on FAAH modulators covers a wide array of compounds, but does not include this specific piperazine carboxamide derivative.

Transporter Modulation Studies (e.g., Equilibrative Nucleoside Transporters (ENTs))

Equilibrative Nucleoside Transporters are membrane proteins that facilitate the transport of nucleosides across cell membranes, playing a crucial role in nucleoside metabolism and signaling. While some complex piperazine-containing molecules have been studied for their effects on ENTs, there is a lack of data concerning this compound. For example, a compound identified as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine has been investigated as an inhibitor of human ENTs. polyu.edu.hk However, this structural analog is distinct from this compound, and no information is available regarding the latter's potential to modulate ENT activity.

In Vitro Functional Assays for Molecular Mechanism Elucidation

In vitro functional assays are essential for understanding the molecular mechanisms of action of a compound. Such assays can reveal how a compound interacts with its target and the subsequent cellular response. A comprehensive search for in vitro functional studies on this compound did not yield any specific results. Therefore, its molecular mechanism of action remains uncharacterized in the public scientific domain.

Chemical Derivatization Strategies and Research Applications

Synthesis of Analogue Probes for Mechanistic Studies

The synthesis of analogue probes based on the 4-methyl-2-phenylpiperazine-1-carboxamide structure is a fundamental strategy for elucidating mechanisms of action and understanding structure-activity relationships (SAR). By systematically modifying the core scaffold, researchers can create a library of compounds to probe biological targets and pathways with high precision.

Key synthetic strategies often involve:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and steric profile. This allows for the fine-tuning of binding affinity and selectivity for specific biological targets. For instance, the introduction of dichloro- or trifluoromethyl-phenylpiperazine groups has been used to create derivatives for studying topoisomerase II inhibition in cancer research. nih.gov

N-Alkylation/Arylation of the Piperazine (B1678402) Ring: The nitrogen atom at the 4-position of the piperazine ring is a common site for modification. Introducing different alkyl or aryl groups can influence the molecule's interaction with target proteins and its pharmacokinetic properties.

These analogue probes are critical in mechanistic studies. For example, in anticancer research, derivatives of phenylpiperazine have been synthesized to investigate their role in inducing apoptosis and DNA fragmentation in cancer cell lines. nih.gov By comparing the cytotoxic activity of various analogues, researchers can identify the structural features essential for the desired biological effect. nih.govnih.gov Furthermore, photoaffinity labelling (PAL) probes can be designed by incorporating a photoreactive group (like a benzophenone) and a terminal alkyne handle for bioorthogonal ligation. unimi.it Such probes allow for covalent attachment to target proteins upon photoactivation, enabling target identification and validation in complex biological systems. unimi.it

Analogue/Probe TypeStructural Modification StrategyResearch ApplicationKey Findings
Thiourea (B124793) DerivativesReplacement of the carboxamide with a thiourea moiety. nih.govAnticancer mechanistic studies. nih.govInduces apoptosis and DNA fragmentation in prostate cancer cell lines. nih.gov
Thiazolidinone DerivativesCyclization of the carboxamide-related structure into a thiazolidinone ring. nih.govInvestigation of cell cycle inhibition. nih.govInhibits cell cycle progression, leading to cell accumulation in G1 or S phases. nih.gov
Substituted PhenylpiperazinesIntroduction of electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring. nih.govProbing topoisomerase II and DNA binding. nih.govEnhanced cytotoxicity towards cancer cells compared to healthy cells; ability to bind to DNA-Topo II complex. nih.gov
Photoaffinity ProbesIncorporation of a benzophenone (B1666685) group and a terminal alkyne handle. unimi.itTarget identification and validation. unimi.itAllows for covalent labeling of target proteins (e.g., Plasmepsins in Plasmodium) for proteomic studies. unimi.it

Isotope-Coded Derivatization for Quantitative Analytical Method Development

Isotope-Coded Derivatization (ICD) is a powerful technique used in mass spectrometry (MS) for accurate and sensitive quantification of molecules in complex biological samples. nih.govnih.gov This strategy is particularly valuable for compounds like this compound, which may lack strong chromophores for UV detection or exhibit poor ionization efficiency in MS. The ICD approach overcomes challenges such as matrix effects and the limited availability of stable isotope-labeled analogues as internal standards. nih.govmdpi.com

The core principle of ICD involves labeling the target analyte with a reagent that exists in two or more isotopic forms—a "light" version and a "heavy" version (e.g., containing deuterium, ¹³C, or ¹⁵N). nih.govnih.govresearchgate.net The light reagent is used to derivatize the analyte in one sample, while the heavy reagent is used to derivatize the analyte in a comparative sample or a standard. The samples are then mixed, and upon analysis by LC-MS, the light and heavy derivatized analytes appear as a pair of peaks with a specific mass difference, but they co-elute chromatographically. mdpi.com

For phenylpiperazine derivatives, the secondary amine within the piperazine ring is a primary target for derivatization. Key aspects of this strategy include:

Use of Stable Isotope-Labeled (SIL) Internal Standards: Deuterated analogues of piperazine derivatives, such as BZP-D7 and mCPP-D8, serve as ideal internal standards. mdpi.com Because they have nearly identical physicochemical properties to the analyte, they co-elute and experience the same matrix effects, leading to highly accurate quantification. mdpi.com

Enhanced Detection Sensitivity: Derivatization reagents are often designed to not only introduce an isotopic tag but also to enhance ionization efficiency in electrospray ionization (ESI)-MS. nih.gov This leads to improved sensitivity and lower limits of detection (LOD) and quantification (LOQ). mdpi.comresearchgate.net

Multiplex Analysis: Advanced ICD reagents, such as isobaric tags, allow for the simultaneous relative and absolute quantification of multiple analytes in different samples. mdpi.com

This methodology enables the development of robust and reproducible quantitative assays for phenylpiperazine-based compounds in biological matrices like serum and urine, which is essential for preclinical research and toxicological analysis. mdpi.com

Development of Labeled Derivatives for Imaging and Tracing Studies

The development of labeled derivatives of the this compound scaffold is crucial for non-invasive in vivo imaging techniques, particularly Positron Emission Tomography (PET). PET imaging allows for the real-time visualization and quantification of biological processes at the molecular level. nih.gov By labeling a derivative with a positron-emitting radionuclide, its distribution, target engagement, and pharmacokinetics can be studied in living subjects. frontiersin.org

The development of a PET radiotracer based on the phenylpiperazine structure involves several key steps:

Selection of the Radionuclide: The choice of isotope is critical. Short-lived isotopes like Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are commonly used. frontiersin.org ¹¹C allows for the methylation of amine or hydroxyl precursors, while the longer half-life of ¹⁸F is often more practical for more complex, multi-step radiosyntheses and longer imaging protocols. frontiersin.orgnih.gov

Synthesis of a Precursor Molecule: A stable precursor compound must be synthesized that can be rapidly and efficiently radiolabeled in the final step. For ¹⁸F-labeling, this often involves creating a precursor with a good leaving group (e.g., tosylate, mesylate, or nitro group) that can be displaced by [¹⁸F]fluoride. For ¹¹C-labeling, a desmethyl precursor is often used for subsequent methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.com

Radiolabeling and Purification: The radiosynthesis must be optimized for high radiochemical yield, purity, and molar activity within a short time frame due to the rapid decay of the isotope. nih.govmdpi.com Purification is typically performed using high-performance liquid chromatography (HPLC).

Piperazine-based structures have been successfully developed into PET tracers. For example, fluorinated quinolinecarboxamides containing a piperazine moiety have been synthesized as ¹⁸F-labeled probes for imaging fibroblast activation protein (FAP) in tumors. nih.gov The synthesis of these probes often involves key steps like Buchwald-Hartwig reactions or click chemistry to assemble the precursor before the final radiofluorination step. nih.gov The resulting radiotracers are then evaluated for their stability in serum and their biodistribution in animal models to assess their potential for clinical imaging. nih.gov

RadionuclideLabeling StrategyPrecursor TypeApplication Example (Analogous Compounds)
Fluorine-18 (¹⁸F)Nucleophilic substitution with [¹⁸F]fluoride. nih.govPrecursor with a leaving group (e.g., tosylate, nitro).Imaging of fibroblast activation protein (FAP) with ¹⁸F-labeled piperazine-based quinolinecarboxamides. nih.gov
Carbon-11 (¹¹C)Methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf. mdpi.comDesmethyl or secondary amine precursor. mdpi.comDevelopment of [¹¹C]Promethazine, a phenothiazine (B1677639) with structural similarities, for imaging Aβ plaques. mdpi.com

Prodrug Concepts in Research Tool Development

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a biologically active compound. irjmets.commdpi.com A prodrug is an inactive or less active derivative of a parent molecule that undergoes enzymatic or chemical conversion in vivo to release the active drug. mdpi.com This strategy can be applied to research tools derived from the this compound scaffold to enhance their utility.

The primary goals of designing prodrugs for research tools include:

Improving Permeability: For compounds that need to cross biological membranes, such as the blood-brain barrier, a prodrug strategy can be employed to increase lipophilicity. This is often achieved by masking polar functional groups, like the carboxamide's N-H or the piperazine's secondary amine (if present), with lipophilic moieties that can be cleaved in the target tissue. mdpi.com

Enhancing Solubility: Conversely, if a compound is too lipophilic and has poor aqueous solubility, a prodrug can be created by attaching a polar, water-soluble promoiety (e.g., a phosphate, amino acid, or polyethylene (B3416737) glycol chain). irjmets.com

Achieving Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in a particular tissue or cell type (e.g., tumors). researchgate.net This allows for the localized release of the active compound, increasing its concentration at the site of action and minimizing off-target effects. irjmets.com

Controlling Release: By modifying the lability of the promoiety, the rate of conversion to the active compound can be controlled, allowing for sustained release and prolonged duration of action.

For a molecule like this compound, the carboxamide group itself or other parts of the scaffold could be modified. For example, an N-acyloxyalkoxy or a phosphonate (B1237965) group could be attached, which would be cleaved by endogenous esterases or phosphatases to release the active parent compound. The design of such prodrugs requires a careful balance between stability in circulation and efficient bioactivation in the target compartment. researchgate.net

Comparative Analysis with Other Piperazine Based Chemical Scaffolds

Structural Similarities and Differences

The structure of 4-Methyl-2-phenylpiperazine-1-carboxamide is defined by three key substitutions on the piperazine (B1678402) core: a phenyl group at the C2 carbon, a carboxamide group at the N1 nitrogen, and a methyl group at the N4 nitrogen. Understanding the significance of this arrangement requires comparison with other classes of piperazine derivatives.

Core Scaffold: The foundational similarity across all these compounds is the piperazine ring. This moiety, with its two basic nitrogen atoms, often improves physicochemical properties like aqueous solubility and allows for favorable interactions with biological targets. nih.govcambridgemedchemconsulting.com

Position of the Phenyl Group: A major point of divergence from the most extensively studied class of arylpiperazines is the location of the phenyl ring. mdpi.com In common "N-arylpiperazines," the aromatic system is directly attached to the N1 nitrogen. This N-arylpiperazine motif is a well-established pharmacophore for aminergic G-protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.commdpi.com In contrast, this compound possesses a C2-phenyl substitution, which introduces a chiral center and alters the spatial relationship between the aromatic ring and the piperazine nitrogens. This is more analogous to 3-phenylpiperazine derivatives, where the phenyl group is also on a carbon atom of the ring. researchgate.netresearchgate.net

N1-Substitution: The N1 position is occupied by a carboxamide group (-C(O)NH2). This functional group is a hydrogen bond donor and acceptor, capable of forming key interactions within a receptor's binding pocket. ebi.ac.uk It stands in contrast to analogues where the N1 position is part of a longer chain connecting to another molecular fragment, or where it is substituted with other functionalities. mdpi.com Bioisosteric replacement of the amide with groups like sulfonamides or heterocycles (e.g., oxadiazoles, triazoles) is a common strategy to improve metabolic stability or modulate binding properties. nih.govebi.ac.uk

N4-Substitution: The N4 nitrogen is substituted with a small methyl group. This contrasts with analogues bearing larger alkyl or benzyl (B1604629) groups at this position. nih.gov The nature of the N4 substituent is critical, as this nitrogen is often the basic center responsible for key ionic interactions with acidic residues (e.g., Aspartate) in receptor binding sites. rsc.org The size and nature of the N4-substituent can significantly influence affinity and selectivity. nih.gov

Structural FeatureThis compoundCommon 1-Arylpiperazine AnaloguesOther Piperazine Scaffolds
Piperazine CorePresentPresentPresent
Aromatic Group PositionC2-Phenyl (Chiral)N1-Aryl (Achiral)Varies (e.g., C3-Phenyl, N1-Benzyl)
N1-SubstitutionCarboxamideAryl GroupAlkyl chains, Sulfonamides, Heterocycles
N4-SubstitutionMethylOften part of a linker or substituted with various groupsHydrogen, Alkyl, Benzyl, Acyl, Sulfonyl groups

Correlation of Structural Variations with Modulatory Profiles

The specific arrangement of substituents on the piperazine ring directly correlates with the resulting biological and modulatory profile. Structure-activity relationship (SAR) studies of various piperazine analogues provide insights into how each component of this compound might contribute to its activity.

Impact of Phenyl Group Position: The shift of the phenyl group from N1 to C2 fundamentally alters the molecule's three-dimensional shape. In N-arylpiperazines, the aryl group and the distal N4 nitrogen are separated by a defined distance that is often crucial for receptor binding. Placing the phenyl group at C2 creates a different spatial orientation, which would necessitate a different binding mode to engage the same target or could confer affinity for entirely different targets. Substitutions on the phenyl ring itself are also critical; electron-withdrawing groups in the para position of N-phenylpiperazines have been shown to strongly reduce affinity for both 5-HT1A and D2A receptors. researchgate.net Similarly, ortho-substitutions can force the phenyl ring out of coplanarity with the piperazine moiety, which can impact receptor fit. nih.gov

Role of the N1-Carboxamide Group: The N1-carboxamide is a key interaction moiety. In a series of piperazine-alkyl-naphthamides, the presence of a carboxamide or a bioisosteric sulfonamide group led to high affinity for 5-HT1A receptors, regardless of the length of an adjoining alkyl linker. ebi.ac.uk This suggests the amide's hydrogen bonding capacity is a dominant feature for affinity. The replacement of an amide with more metabolically stable bioisosteres like 1,2,4-thiadiazole (B1232254) has been shown to retain potency while improving stability in other chemical series. nih.gov Therefore, the N1-carboxamide in the target compound is predicted to be a strong determinant of its binding affinity through hydrogen bond interactions.

Influence of the N4-Methyl Group: The N4 nitrogen is typically the most basic center and a primary point of interaction. SAR studies on acaricidal phenylpiperazines showed that the nature of the N4-substituent (alkyl, acyl, or sulfonyl groups) was a major determinant of activity. nih.gov In the context of CNS receptors, N-methylation can have varied effects. For instance, in a study of norbelladine (B1215549) derivatives, N-methylation enhanced butyrylcholinesterase inhibition, demonstrating that this small modification can significantly boost potency for certain targets. uqtr.ca The N-methyl group provides a balance of maintaining basicity for ionic interactions while offering minimal steric hindrance compared to larger substituents.

Rationalization of Target Selectivity and Potency Across Analogues

The potency and selectivity of piperazine derivatives are dictated by a delicate interplay of steric and electronic factors that allow for precise recognition by a target receptor.

Steric and Electronic Complementarity: Molecular docking studies on N-phenylpiperazine derivatives binding to the α1A-adrenoceptor revealed that affinity is driven by hydrogen bonds and electrostatic forces with key residues like Asp106, Gln177, and Ser188/192. rsc.org The affinity depended on an ionizable piperazine nitrogen (N4), a hydrogen bond acceptor, and a hydrophobic moiety (the phenyl ring). rsc.org The unique C2-phenyl arrangement in this compound would present these pharmacophoric elements to a receptor in a distinct geometry compared to an N1-phenyl analogue.

Selectivity between Receptor Subtypes: Achieving selectivity between closely related receptors, such as dopamine D2 and D3, is a significant challenge. Studies have shown that subtle structural changes can impart substantial selectivity. For example, in a series of N-phenylpiperazine benzamides, a fluorine substitution at the ortho position of the N-phenyl ring was optimal for high affinity at the D3 receptor, leading to analogues with over 450-fold selectivity for D3 versus D2. nih.gov Similarly, 3D-QSAR studies on hydantoin-phenylpiperazines revealed that the meta position of the phenyl ring is implicated in 5-HT1A versus α1-receptor selectivity; the 5-HT1A receptor can accommodate bulkier substituents at this position than the α1 receptor. nih.gov This highlights that the specific substitution pattern on the phenyl ring is a key driver of selectivity.

Conformational Restriction: Introducing conformational rigidity is a proven strategy to enhance potency and selectivity. By replacing a flexible alkyl spacer with a more rigid interphenylene spacer in N-arylpiperazine derivatives, researchers designed compounds with distinct binding modes and efficacy profiles at D2/D3 receptors. mdpi.comnih.gov The C2-phenyl substitution in this compound inherently restricts the rotation of the phenyl group compared to the N1-phenyl bond, which may contribute to a more defined conformation and potentially higher selectivity for its target.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes and Libraries

The piperazine (B1678402) ring is a cornerstone in many FDA-approved drugs, yet the synthesis of complex, carbon-substituted piperazines remains a challenge, often limiting structural diversity. nih.govresearchgate.net Future research on 4-Methyl-2-phenylpiperazine-1-carboxamide and its analogs will benefit significantly from the exploration of innovative and efficient synthetic strategies to build diverse compound libraries for screening.

A primary opportunity lies in the advancement of de novo synthesis methods that construct the piperazine ring from simple, readily available building blocks. nih.govacs.org Multicomponent reactions (MCRs), such as the Ugi reaction, offer a powerful approach for the rapid and diverse assembly of highly substituted piperazines. nih.govacs.org These one-pot reactions are highly atom-economical and allow for the introduction of multiple points of diversity in a single step, facilitating the creation of large and varied chemical libraries. nih.govacs.org Another promising avenue is the use of modern catalytic methods, including palladium-catalyzed cyclization reactions and visible-light-promoted protocols, which can provide highly regio- and stereocontrolled access to complex piperazine cores under mild conditions. acs.orgorganic-chemistry.org

Furthermore, the development of robust solid-phase synthetic routes is crucial for the efficient production of large combinatorial libraries of piperazine-carboxamide derivatives. 5z.comnih.gov Solid-phase synthesis simplifies purification and allows for the automation necessary to generate thousands of discrete compounds for high-throughput screening campaigns. 5z.comnih.gov The creation of such libraries, built around the this compound core, would enable a systematic exploration of the structure-activity relationships (SAR) necessary for lead optimization. researchgate.net

Table 1: Comparison of Modern Synthetic Routes for Substituted Piperazines
Synthetic StrategyDescriptionKey AdvantagesReferences
Multicomponent Reactions (MCRs)A one-pot reaction combining three or more starting materials to form a product containing substantial parts of all reactants.High efficiency, atom economy, operational simplicity, and rapid generation of molecular diversity. nih.govacs.org
Palladium-Catalyzed CyclizationCoupling of diamine components with propargyl units or other precursors using a palladium catalyst to form the piperazine ring.Excellent yields with high regio- and stereochemical control. organic-chemistry.orgrsc.org
Solid-Phase SynthesisSynthesis of compounds on a solid support (resin), allowing for easy purification and automation.Ideal for creating large combinatorial libraries of discrete compounds for HTS. 5z.comnih.gov
Stannyl (B1234572) Amine Protocol (SnAP) ChemistryA convergent method involving the cyclization of stannyl amine reagents with imines generated from aldehydes.Provides access to diverse C-H functionalized piperazines under mild conditions. mdpi.com

Advanced Computational Approaches for De Novo Molecular Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by rationally designing novel molecules with desired properties. For derivatives of this compound, advanced computational approaches can guide the synthesis of more potent and selective therapeutic agents.

De novo design algorithms can be employed to generate novel molecular structures based on the piperazine scaffold, optimized to fit the binding pocket of a specific biological target. nih.gov These algorithms can explore vast chemical space to identify promising candidates for synthesis. Following the initial design, molecular docking simulations can predict the binding modes and affinities of these virtual compounds with their target proteins. nih.govrsc.orgbiomedpharmajournal.org This allows for the prioritization of compounds that are most likely to be active, saving significant time and resources. For instance, studies on benzylpiperazine derivatives have successfully used computational design and docking to identify highly selective binders of the Mcl-1 protein, an important anticancer target. nih.gov

To further refine these predictions, molecular dynamics (MD) simulations can be performed. MD simulations model the dynamic behavior of the ligand-receptor complex over time, providing deeper insights into the stability of binding interactions and the role of specific amino acid residues. nih.govnih.gov This information is invaluable for structure-based optimization. The integration of these computational methods—from de novo design to docking and MD simulations—represents a key future direction for designing novel therapeutics based on the this compound framework. physchemres.orgresearchgate.net

Table 2: Application of Computational Tools in Piperazine-Based Drug Design
Computational ToolApplicationPotential OutcomeReferences
De Novo Design AlgorithmsGenerate novel molecular structures based on a given scaffold and target binding site.Identification of novel, synthetically accessible compound series with predicted activity. nih.gov
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand when bound to a receptor.Prioritization of compounds for synthesis; interpretation of SAR data. rsc.orgbiomedpharmajournal.orgjetir.org
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules in the ligand-receptor complex over time.Assessment of binding stability and identification of key intermolecular interactions for optimization. nih.govnih.gov
ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. physchemres.orgresearchgate.net

High-Throughput Screening of Derivatized Compound Libraries

High-throughput screening (HTS) is an essential tool in modern drug discovery for identifying "hit" compounds from large chemical libraries. chemdiv.com The development and screening of libraries based on the this compound scaffold is a critical step toward uncovering new biological activities. Future research should focus on constructing high-quality, diverse libraries and employing sophisticated screening assays to maximize the potential for discovering valuable lead compounds. chemdiv.com

The success of an HTS campaign is highly dependent on the quality and diversity of the compound library. chemdiv.com Using the novel synthetic routes discussed previously, focused libraries of this compound derivatives can be produced. Computational methods can be used to ensure the diversity of these libraries and to optimize their "drug-like" physicochemical properties. 5z.comnih.gov

These libraries can then be screened against a wide range of biological targets using automated, miniaturized assays in formats up to 1536 wells. chemdiv.com A variety of assay technologies, including fluorescence, luminescence, and absorbance-based readouts, can be applied to investigate different target classes such as enzymes, receptors, and signaling pathways. chemdiv.com A well-designed screening cascade, which includes counter-screens and orthogonal assays, is necessary to eliminate false positives and confirm the activity of initial hits, providing a solid foundation for subsequent hit-to-lead optimization. chemdiv.com

Investigation of Undiscovered Molecular Targets

The phenylpiperazine scaffold is considered a "privileged structure" because it can interact with a wide variety of biological targets. mdpi.com Derivatives have been shown to exhibit activity against G-protein coupled receptors (GPCRs), ion channels, enzymes, and protein-protein interactions. nih.govrsc.orgbiomedpharmajournal.orgnih.govmdpi.com A significant research opportunity lies in identifying novel, previously undiscovered molecular targets for compounds related to this compound.

Known targets for various phenylpiperazine derivatives include α-adrenoceptors, Bcl-2 family proteins (like Mcl-1), topoisomerase IIα, and the Sigma-1 receptor. nih.govrsc.orgnih.govnih.gov This diverse pharmacology suggests that the scaffold has the potential to modulate other biological pathways as well.

Future research can leverage unbiased, target-agnostic approaches to uncover new mechanisms of action. Phenotypic screening, where compounds are tested for their effects on cell behavior or disease models without a preconceived target, can reveal unexpected activities. Hits from such screens can then be subjected to target deconvolution techniques, such as chemical proteomics, to identify the specific protein(s) with which the compound interacts. Furthermore, computational methods like inverse docking, where a compound is screened against a large panel of protein structures, can generate hypotheses about potential off-target and novel target interactions that can be validated experimentally.

Table 3: Known Molecular Targets for Phenylpiperazine Scaffolds
Target ClassSpecific Example(s)Therapeutic AreaReferences
G-Protein Coupled Receptors (GPCRs)α1A-AdrenoceptorCardiovascular Disease rsc.org
Apoptosis RegulatorsMcl-1 (Bcl-2 family protein)Oncology nih.gov
EnzymesTopoisomerase IIα, α-AmylaseOncology, Diabetes biomedpharmajournal.orgnih.gov
Other ReceptorsSigma-1 Receptor (S1R)Neurological Disorders nih.gov

Development of Novel Analytical Methodologies for Complex Matrices

The ability to accurately detect and quantify a compound in complex biological and environmental matrices is fundamental for preclinical and clinical development. Future research must include the development of sensitive, specific, and robust analytical methods for this compound and its metabolites.

Current methods for the analysis of piperazine derivatives often rely on liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.net While effective, these methods can be improved. A key challenge for GC-MS analysis is that piperazine derivatives often require a derivatization step to improve their volatility and chromatographic behavior. mdpi.com For LC-MS, matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification. mdpi.com

Future opportunities lie in the development of ultra-high-performance liquid chromatography (UHPLC) methods coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS). mdpi.com UHPLC offers faster analysis times and superior resolution compared to conventional HPLC. The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects and improve the accuracy and precision of quantification. mdpi.com Additionally, research into novel sample preparation techniques, such as solid-phase microextraction (SPME) or miniaturized liquid-liquid extraction, could streamline the workflow and improve recovery from complex matrices like plasma, urine, and tissue homogenates. Given that this compound possesses a chiral center at the C2 position of the piperazine ring, the development of chiral separation methods will be essential to study the pharmacological and toxicological properties of individual enantiomers.

Table 4: Comparison of Analytical Techniques for Piperazine Derivatives
TechniqueAdvantagesChallenges / Areas for ImprovementReferences
GC-MSExcellent separation efficiency and established libraries for identification.Often requires derivatization; not suitable for thermally labile compounds. mdpi.comresearchgate.net
HPLC-DADGood for quantification of known analytes in simpler matrices.Lacks the specificity of mass spectrometry for identification in complex samples. researchgate.net
LC-MS/MSHigh sensitivity and specificity (MRM mode); suitable for a wide range of compounds.Susceptible to matrix effects; requires careful method development and internal standards. mdpi.com
UHPLC-HRMSProvides high resolution and mass accuracy for confident identification of unknowns (e.g., metabolites).Higher instrument cost; generates large data files requiring advanced software for processing. mdpi.com

Q & A

Q. What are the standard synthetic routes for 4-Methyl-2-phenylpiperazine-1-carboxamide, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often prepared by reacting substituted phenylpiperazines with carboxamide precursors under alkaline conditions, followed by purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to achieve >85% purity . Key steps include controlling stoichiometry, reaction temperature (60–80°C), and inert atmospheres to minimize side products. Purity validation requires HPLC with UV detection (λ = 254 nm) or LC-MS, using mobile phases such as methanol/water mixtures adjusted to pH 5.5 with phosphoric acid .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

High-resolution NMR (¹H, ¹³C, and 2D COSY) is critical for confirming the piperazine ring substitution pattern and carboxamide linkage. X-ray crystallography provides definitive stereochemical data, as demonstrated for related compounds like 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol, where crystallographic data (R factor = 0.044) resolved bond angles and torsional strain . Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., m/z 264.2 for dihydrochloride salts) and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in receptor-binding studies?

Radioligand displacement assays using tritiated dopamine D3 receptor antagonists (e.g., [³H]raclopride) are standard. Protocols involve incubating the compound with membrane preparations from transfected HEK293 cells, followed by scintillation counting to determine IC₅₀ values. Competitive binding curves should be analyzed using nonlinear regression (GraphPad Prism) to calculate Ki values . Positive controls (e.g., aripiprazole) and negative controls (DMSO vehicle) are essential to validate assay conditions .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Flash chromatography with silica gel (ethyl acetate/hexane gradients) is standard for crude mixtures. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves resolution. Recrystallization from ethanol/water (1:3 v/v) at −20°C enhances crystalline purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under scale-up conditions?

Continuous flow reactors improve reproducibility and scalability by maintaining precise temperature (±2°C) and residence time control. Automated platforms (e.g., ChemSpeed) enable rapid screening of catalysts (e.g., DBU or K₂CO₃) and solvents (DMF vs. DMSO). Kinetic studies using in-situ FTIR can identify rate-limiting steps, such as carboxamide coupling efficiency .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

Discrepancies may arise from variations in cell lines (e.g., CHO vs. HEK293) or receptor isoform expression. Cross-validate using orthogonal assays:

  • Functional cAMP assays for G-protein-coupled receptors.
  • Patch-clamp electrophysiology for ion channel modulation.
  • Molecular docking (AutoDock Vina) to predict binding poses against crystal structures (PDB: 4M48) .
    Report EC₅₀/IC₅₀ ratios and Hill coefficients to distinguish allosteric vs. orthosteric effects .

Q. What are the stability profiles of this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the carboxamide group. LC-MS identifies primary degradants (e.g., 4-Methyl-2-phenylpiperazine). Store lyophilized powder at −80°C under argon, with desiccants (silica gel) to prevent hygroscopic degradation .

Q. Which computational methods predict the environmental impact or metabolic pathways of this compound?

Use QSAR models (EPI Suite) to estimate biodegradability (BIOWIN score) and bioaccumulation potential. CYP450 metabolism can be simulated with Schrödinger’s ADMET Predictor, identifying likely oxidation sites (e.g., methyl group hydroxylation) .

Q. How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?

Introducing fluorine at the phenyl ring (e.g., 4-fluorophenyl analog) increases logP by 0.5 units (measured via shake-flask method) and enhances BBB permeability (calculated PSA < 70 Ų). Compare with analogs like N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide, where fluorination improves metabolic stability .

Q. What green chemistry principles apply to the sustainable synthesis of this compound?

Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps. Catalytic methods (e.g., Pd/C for hydrogenolysis) reduce heavy metal waste. Life-cycle assessment (LCA) tools (e.g., GREENSCOPE) quantify energy savings from solvent recycling .

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